Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)

Catalog No.
S2808275
CAS No.
863971-62-4
M.F
C20H36ClN2OPRu
M. Wt
488.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl...

CAS Number

863971-62-4

Product Name

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine

Molecular Formula

C20H36ClN2OPRu

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C19H35N2P.CO.ClH.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;;/h11-13H,9-10,14-15H2,1-8H3;;1H;;/q;;;+1;/p-1

InChI Key

RZCAJPSOQUIHSH-UHFFFAOYSA-M

SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[Ru]

solubility

not available

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH]

Catalyst Precursor

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II), also known as Milstein catalyst precursor, is a key intermediate for the synthesis of homogeneous catalysts. These catalysts find applications in various organic transformations, including:

  • Hydrogenation

    Ruthenium-based catalysts are efficient for the hydrogenation of unsaturated bonds in organic molecules.

  • Hydroformylation

    This reaction converts alkenes into aldehydes using carbon monoxide and hydrogen. Ruthenium catalysts are particularly active and selective for this transformation.

  • Transfer hydrogenation

    This reaction utilizes a hydrogen source other than molecular hydrogen for the reduction of organic compounds. Ruthenium catalysts can be employed for this purpose with high efficiency.

  • C-C coupling reactions

    These reactions form new carbon-carbon bonds between organic molecules. Ruthenium catalysts are widely used in various coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Advantages of Ruthenium-Based Catalysts

Ruthenium catalysts offer several advantages over traditional methods, including:

  • High activity and selectivity

    Ruthenium catalysts can efficiently promote reactions under mild conditions with minimal side products.

  • Functional group tolerance

    These catalysts are compatible with a wide range of functional groups, making them versatile for various organic transformations.

  • Recoverability and reusability

    Ruthenium catalysts can often be separated from the reaction mixture and reused for multiple cycles, reducing waste and cost.

Research on Milstein Catalyst Precursor

The development and application of Milstein catalyst precursor and its derivatives are active areas of research. Scientists are exploring methods to:

  • Fine-tune the catalyst structure

    This involves modifying the ligand architecture around the ruthenium center to improve activity, selectivity, and substrate scope for specific reactions.

  • Immobilize the catalyst on solid supports

    This can facilitate catalyst separation, improve recyclability, and enable continuous flow processes.

  • Design new catalytic systems

    By combining Milstein catalyst precursor with other components, researchers are creating novel catalysts for unexplored transformations.

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chlorido ligand, and a hydrido ligand. This compound is characterized by its unique ligand architecture, which includes di-tert-butylphosphinomethyl and N,N-diethylaminomethyl groups attached to a pyridine ring, enhancing its stability and catalytic properties. The presence of these ligands allows for versatile reactivity, particularly in catalyzing hydrogenation and hydrogen/deuterium exchange reactions, making it a valuable candidate for various organic transformations.

The chemical reactivity of carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is primarily highlighted by its ability to facilitate several key reactions:

  • Hydrogenation Reactions: This compound can effectively catalyze the hydrogenation of alkenes and alkynes, converting unsaturated hydrocarbons into saturated ones.
  • Hydrogen/Deuterium Exchange: It mediates the exchange of hydrogen with deuterium in various substrates, allowing for isotopic labeling in organic synthesis.
  • Cross-Coupling Reactions: The complex can also participate in carbonyl reductive cross-coupling reactions, facilitating the formation of olefins from carbonyl compounds under mild conditions .

The synthesis of carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) typically involves several steps:

  • Preparation of Ligands: The di-tert-butylphosphinomethyl and N,N-diethylaminomethyl ligands are synthesized separately.
  • Formation of Ruthenium Complex: The ligands are then coordinated to a ruthenium precursor, often involving the reaction of ruthenium salts with the prepared ligands in an appropriate solvent.
  • Introduction of Carbonyl and Hydrido Ligands: The final step includes the addition of carbon monoxide and hydrogen gas to form the carbonyl and hydrido ligands on the ruthenium center under controlled conditions .

Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) has several important applications:

  • Catalysis: It serves as a catalyst in various organic reactions including hydrogenation, C-C bond-forming reactions, and hydrogen/deuterium exchange processes.
  • Synthetic Chemistry: The compound is utilized in synthetic methodologies for the preparation of complex organic molecules due to its ability to activate small molecules and facilitate transformations under mild conditions.
  • Research Tool: It is employed in academic research to study reaction mechanisms involving metal-catalyzed transformations .

Studies on the interactions of carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) with various substrates reveal its effectiveness as a catalyst. For instance, it has been shown to efficiently promote hydrogen/deuterium exchange reactions with olefins and can selectively hydrogenate unsaturated bonds under mild conditions. Analytical techniques such as nuclear magnetic resonance spectroscopy are commonly employed to study these interactions and elucidate reaction mechanisms .

Several compounds exhibit similar structural features or catalytic properties to carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II). Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)Contains triphenylphosphine ligandsHighly active in homogeneous hydrogenation reactions
Hydridocarbonyl(diphosphine)ruthenium(II)Utilizes diphosphine ligandsEffective in C-H activation processes
Ruthenium(II)-N-heterocyclic carbene complexesIncorporates N-heterocyclic carbenesKnown for stability and selectivity in various reactions
Carbonylchlorohydridobis(diphenylphosphino)amine-ruthenium(II)Contains diphenylphosphino ligandsNotable for its role in catalyzing asymmetric synthesis

The uniqueness of carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) lies in its specific ligand architecture that enhances its reactivity while providing stability under catalytic conditions. This makes it particularly effective for selective transformations in organic synthesis compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

488.129719 g/mol

Monoisotopic Mass

488.129719 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-17-2023

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